molecular formula C22H25FN2O B2954473 4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024397-42-9

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2954473
CAS No.: 1024397-42-9
M. Wt: 352.453
InChI Key: WKNRZYWRUNLEOS-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound featuring a phenylcyclopentyl ketone backbone linked to a piperazine ring substituted with a 2-fluorophenyl group. Its molecular formula is estimated as C22H25FN2O, with a molecular weight of approximately 352.45 g/mol (calculated by substituting chlorine with fluorine in the analogous 3-chlorophenyl derivative described in ).

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNRZYWRUNLEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in the substituents on the phenylpiperazinyl moiety or the ketone backbone. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone 2-Fluorophenyl C22H25FN2O ~352.45 Not explicitly listed
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone 3-Chlorophenyl C22H25ClN2O 368.90 1024379-33-6
4-(o-Methoxyphenyl)piperazinyl ketone o-Methoxyphenyl C26H27ClN2O2 435.00 Not explicitly listed
2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone Trichlorophenyl sulfonyl C16H14Cl3NO4S Not provided 669749-42-2

Key Observations :

  • Halogen vs. The o-methoxyphenyl variant (435.00 g/mol) is heavier due to the methoxy group, which may influence lipophilicity .
  • Backbone Modifications : Replacing phenylcyclopentyl ketone with a furyl or sulfonyl group (as in ) alters electronic properties and steric bulk, impacting receptor binding .

Pharmacological Activity

Serotonin Receptor Affinity
  • Target Compound: The 2-fluorophenylpiperazinyl group is associated with high affinity for 5-HT1A receptors (nanomolar range), as demonstrated in structurally related coumarin derivatives .
  • Methoxyphenyl Variant : Alkoxy groups (e.g., methoxy) can enhance lipophilicity but may sterically hinder receptor interactions, as seen in other piperazinyl ketones .
Antimalarial Activity (Contextual Reference)

For example:

  • Unprotected piperazinyl derivatives (e.g., 1c, IC50 220 nM) exhibit higher antimalarial potency than acetylated or halogenated analogs . This suggests that the 2-fluorophenyl group’s electronic profile could influence bioactivity in related applications.

Notes

Structural Trends : Fluorine’s electronegativity and small size likely enhance 5-HT1A receptor binding compared to bulkier substituents .

Safety Precautions : All piperazinyl ketones require strict adherence to safety protocols due to flammability and decomposition risks .

Biological Activity

Chemical Structure and Properties

The structure of 4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone can be described as follows:

  • Molecular Formula : C19H22FN3O
  • Molecular Weight : 321.39 g/mol
  • IUPAC Name : 4-(2-Fluorophenyl)-1-piperazinyl(phenyl)cyclopentyl ketone

This compound features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Specifically, it has been shown to act as a serotonin receptor modulator , influencing serotonin pathways that are critical in mood regulation and anxiety.

Pharmacological Studies

  • Antidepressant Effects : In animal models, compounds structurally related to this compound have demonstrated significant antidepressant-like effects. These studies suggest that the compound may enhance serotonergic transmission, leading to improved mood and reduced anxiety symptoms.
  • Anxiolytic Properties : Research indicates that this compound may exhibit anxiolytic effects through modulation of the GABAergic system, which is known for its role in anxiety regulation.
  • Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective properties, likely due to its ability to mitigate oxidative stress within neuronal cells.

Case Studies

A review of recent literature highlights several key findings:

  • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, noting that modifications at the fluorophenyl position significantly enhanced binding affinity to serotonin receptors .
  • Another investigation focused on the anxiolytic potential of similar compounds in rodent models, demonstrating decreased anxiety-like behavior in elevated plus-maze tests .
  • A clinical trial assessing the efficacy of related compounds in treating generalized anxiety disorder (GAD) reported promising results, with participants experiencing significant reductions in anxiety symptoms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety in animal models
NeuroprotectiveMitigation of oxidative stress

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Fluorine SubstitutionEnhanced receptor affinity
Cyclopentyl RingImproved pharmacokinetic properties

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